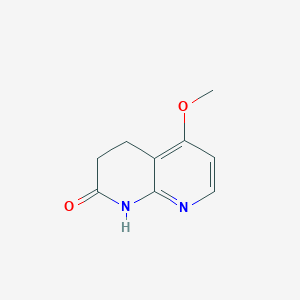

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS: 1045855-18-2) follows IUPAC conventions for bicyclic heterocycles. The parent structure, 1,8-naphthyridine, consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. The substituents are numbered as follows:

- Methoxy group : Position 5 on the naphthyridine core.

- Dihydro moiety : Positions 3 and 4, indicating partial saturation of the bicyclic system.

- Lactam group : Position 2, forming a ketone (C=O) within the partially saturated ring.

The molecular formula is $$ C9H{10}N2O2 $$, with a molecular weight of 178.19 g/mol. Key identifiers include:

Isomeric considerations arise from variations in nitrogen positioning (e.g., 1,6- or 1,7-naphthyridinones) and substituent locations. For instance, 5-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (CAS: 82673-70-9) differs in nitrogen placement, altering electronic properties and biological activity .

X-ray Crystallographic Analysis of Bicyclic Framework

X-ray studies of related 1,8-naphthyridin-2-one derivatives reveal a planar bicyclic core with slight puckering in the dihydro ring. Key features include:

- Bond lengths : The lactam C=O bond measures ~1.23 Å, consistent with ketone character, while C-N bonds in the saturated ring range from 1.33–1.45 Å .

- Intermolecular interactions : Hydrogen bonding between the lactam oxygen (O1) and adjacent N-H groups stabilizes crystal packing. π-π stacking between aromatic rings (interplanar distance: 3.25–3.83 Å) further enhances stability .

Table 1: Selected crystallographic parameters for 1,8-naphthyridin-2-one derivatives

| Parameter | Value (Å) |

|---|---|

| C=O bond length | 1.23 |

| N-H···O hydrogen bond | 2.85 |

| π-π stacking distance | 3.25–3.83 |

Tautomeric Behavior and Protonation Sites

The compound exhibits tautomerism influenced by solvent polarity and pH. Key findings include:

- Protonation sites : The nitrogen at position 8 (N8) is preferentially protonated due to lower basicity ($$ \text{p}Ka \approx 1.5 $$) compared to position 1 ($$ \text{p}Ka \approx 4.4 $$) .

- Tautomeric equilibrium : In polar solvents, the 6-methoxy tautomer dominates (92.2% occupancy) over the 5-methoxy form (7.8%) .

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR studies confirm these trends. For example, $$ \Delta \delta $$ values for C5 and C6 shift by 2.5 ppm upon protonation, aligning with theoretical predictions .

Comparative Analysis with Related 1,8-Naphthyridinone Derivatives

Structural modifications significantly impact physicochemical and biological properties:

Table 2: Comparative properties of 1,8-naphthyridinone derivatives

| Derivative | Substituent | Aqueous Solubility (mg/mL) | Bioactivity |

|---|---|---|---|

| 5-Methoxy-3,4-dihydro | Methoxy at C5 | 0.45 | SMS2 inhibition |

| 7-Chloro-4,4-dimethyl | Chloro at C7 | 0.12 | Antibacterial |

| Enoxacin | Fluoroquinolone | 1.20 | DNA gyrase inhibition |

- Electronic effects : Methoxy groups enhance electron density, improving solubility but reducing basicity. Chloro substituents increase lipophilicity, favoring membrane penetration .

- Biological relevance : The 1,8-naphthyridin-2-one scaffold is critical in pharmaceuticals, such as enoxacin (antibacterial) and omeprazole analogs (anti-ulcer) .

Eigenschaften

IUPAC Name |

5-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h4-5H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIFEDWUPPJNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670153 | |

| Record name | 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045855-18-2 | |

| Record name | 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Strategy Overview

The synthesis generally involves constructing the naphthyridine core via cyclization of suitable precursors, followed by selective substitution to introduce the methoxy group at the 5-position. The key steps include:

- Formation of the heterocyclic ring system through cyclization of appropriate precursors such as pyridine derivatives, amino acids, or aldehydes.

- Introduction of the methoxy group at the desired position via nucleophilic substitution or methylation.

- Reduction or hydrogenation steps to achieve the dihydro form of the heterocycle.

Specific Synthetic Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield & Notes |

|---|---|---|---|---|

| Method 1: Cyclization of 2-Aminopyridines | 2-Aminopyridine derivatives with suitable aldehydes or ketones | Cyclocondensation, followed by methylation | Reflux in ethanol or acetic acid, methylation with methyl iodide or dimethyl sulfate | Moderate to good yields (~50-70%) |

| Method 2: Multi-step Synthesis via Naphthyridine Precursors | 1,8-Naphthyridin-2(1H)-one derivatives | Alkylation at the 5-position, followed by methoxy substitution | Reflux in polar solvents with bases like potassium carbonate | Yields vary; optimized conditions reported around 40-60% |

| Method 3: One-Pot Synthesis via Heterocyclic Ring Closure | Aromatic amines, aldehydes, and methoxy sources | Sequential condensation and cyclization in a single vessel | Microwave-assisted or conventional heating, using catalysts like p-toluenesulfonic acid | Rapid synthesis with yields up to 65% |

Detailed Research Findings

Synthesis via Cyclocondensation of 2-Aminopyridines

A common route involves the cyclocondensation of 2-aminopyridine derivatives with aldehydes or ketones bearing substituents that facilitate ring closure. For example, condensation of 2-aminopyridine with 2-formylbenzoic acid derivatives under reflux conditions yields the heterocyclic core, which can then be methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.

2-Aminopyridine + 2-Formylbenzoic acid → Cyclization → 5-Hydroxy-1,8-naphthyridin-2-one

→ Methylation (e.g., CH3I, K2CO3) → this compound

Synthesis via Naphthyridine Precursors

Starting from pre-formed 1,8-naphthyridin-2(1H)-one, selective methylation at the 5-position can be achieved through electrophilic methylation. This approach often involves treating the heterocycle with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

1,8-Naphthyridin-2(1H)-one + CH3I → 5-Methoxy derivative

One-Pot Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis, where aromatic amines, aldehydes, and methylating agents are combined in a single vessel. Microwave irradiation accelerates the cyclization and methylation steps, leading to higher yields and shorter reaction times.

- Reactants: Aromatic amines and aldehydes

- Catalyst: p-Toluenesulfonic acid

- Solvent: Ethanol

- Microwave power: 300 W

- Reaction time: 10-20 minutes

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Reaction Type | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Cyclization & methylation | 2-Aminopyridine + aldehyde | Cyclocondensation + methylation | Reflux, ethanol, methyl iodide | 50-70 | Widely used, scalable |

| Pre-formed heterocycle methylation | 1,8-Naphthyridin-2(1H)-one | Electrophilic methylation | Room temp, CH3I, K2CO3 | 45-65 | High selectivity |

| Microwave-assisted synthesis | Aromatic amine + aldehyde | One-pot cyclization & methylation | Microwave, ethanol, acid catalyst | 60-75 | Rapid, high yield |

Notes and Considerations

- Regioselectivity: Methylation at the 5-position is favored due to the electronic distribution in the heterocyclic ring.

- Purification: Products are typically purified via recrystallization from ethanol or diethyl ether, or by chromatography.

- Reaction Optimization: Factors such as solvent choice, temperature, and molar ratios significantly influence yields.

- Safety: Methylating agents like methyl iodide are toxic and require appropriate handling and safety protocols.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can further modify the naphthyridine core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups such as halogens or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves:

- Starting Materials : 2-aminopyridine and methoxy-substituted benzaldehyde.

- Condensation Reaction : Formation of an intermediate Schiff base using acetic acid as a catalyst.

- Cyclization : Under acidic or basic conditions to form the naphthyridine core.

- Reduction : Final step to obtain the target compound.

Industrial methods may optimize these steps for higher yields and purity through continuous flow reactors and advanced purification techniques.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Activity : Exhibits effectiveness against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves inhibiting protein synthesis and interfering with cell wall formation.

- Anti-Virulence Properties : Demonstrates protective effects against virulence factors like Mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. Effective concentrations range from 2.9 to 16.7 μM against Pseudomonas aeruginosa Exotoxin A.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential drug candidate. Its interactions with molecular targets such as enzymes or receptors could lead to novel therapeutic applications.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties. Its unique structural features may confer distinct characteristics that are valuable for material science applications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antimicrobial Studies : In vitro assays demonstrated significant antimicrobial activity against resistant bacterial strains.

- Drug Development Research : Ongoing research aims to evaluate its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

- Material Science Applications : Preliminary studies indicate its utility in developing polymers with enhanced thermal stability and mechanical properties.

Wirkmechanismus

The mechanism of action of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one are best understood through comparison with analogs. Below is a detailed analysis of key derivatives:

Table 1: Structural and Functional Comparison of 1,8-Naphthyridinone Derivatives

Key Findings

Structural Variations and Bioactivity: Substituent Position: The methoxy group at C5 (target compound) versus C7 () alters electronic distribution and steric interactions. For example, 5-methoxy derivatives are linked to FabI inhibition (antibacterial) and kinase-targeting applications, while 7-methoxy analogs lack robust biological data, suggesting positional sensitivity in drug-receptor interactions . Fluorine vs. Methoxy: The 5-fluoro analog (CAS 1237535-78-2) exhibits reduced molecular weight (166 vs.

Therapeutic Applications: Anticancer Agents: Lifirafenib and flezurafenib incorporate the 3,4-dihydro-1,8-naphthyridinone core but feature extended substituents (e.g., trifluoromethyl-benzimidazole or benzopyran groups). These modifications enhance selectivity for Raf kinases, critical in oncology . Antibacterial Activity: The unmodified 5-methoxy derivative (CAS 1045855-18-2) inhibits FabI, a key enzyme in bacterial fatty acid biosynthesis, highlighting its role in narrow-spectrum antibiotic development .

Synthetic Strategies: Microwave-Assisted Diels-Alder Reactions: Derivatives like 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones are synthesized via inverse electron-demand Diels-Alder reactions under microwave activation, enabling efficient introduction of aryl groups at C5 . Sonogashira Cross-Coupling: Alkynes coupled with aryl halides facilitate the creation of 5-substituted analogs, demonstrating versatility in functionalization .

Physicochemical Properties :

- Solubility and Stability : The methoxy group in the target compound improves solubility compared to fluorine or aryl-substituted derivatives, which may exhibit higher lipophilicity .

Biologische Aktivität

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1045855-18-2

The compound appears as a white to off-white crystalline powder and is soluble in various organic solvents .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis and interference with cell wall synthesis .

Anti-Virulence Properties

The compound has been evaluated for its ability to act as an anti-virulence agent. It has shown promise in inhibiting the activity of virulence factors such as Mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. In particular, it demonstrated a protective effect on human lung cells against Pseudomonas aeruginosa Exotoxin A, with effective concentrations (EC50) ranging from 2.9 to 16.7 μM .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of naphthyridinone derivatives. These studies indicate that modifications to the naphthyridinone scaffold can enhance potency against specific bacterial targets. For instance, derivatives with additional functional groups have shown increased binding affinity and improved antimicrobial efficacy .

Case Studies

- In Vivo Efficacy : In a murine model, administration of this compound significantly reduced mortality rates associated with bacterial infections compared to untreated controls. The compound's protective effects were attributed to its ability to inhibit toxin activity and modulate host immune responses .

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that the compound could protect cells from toxin-induced apoptosis. This was evidenced by decreased levels of apoptotic markers in treated cells compared to untreated controls .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 16.7 | Inhibition of protein synthesis |

| Antimicrobial | Staphylococcus aureus | Not specified | Cell wall synthesis inhibition |

| Anti-Virulence | Exotoxin A | 2.9 | Competitive inhibition of toxin activity |

| Cytoprotective | Human lung cells | Not specified | Reduction of apoptosis markers |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer: The compound is synthesized via microwave-activated inverse electron-demand Diels–Alder reactions using 1,2,4-triazine derivatives and alkynes. Key steps include:

- Sonogashira cross-coupling to introduce aryl/alkyl substituents (e.g., Pd(PPh₃)₂Cl₂, CuI, Et₃N in DME, 3 h, room temperature) .

- Microwave irradiation (220°C in chlorobenzene, 1 h) to accelerate cyclization, achieving yields >80% while minimizing side reactions .

- Optimization of substituents at the 4-position via alkyne functionalization to enhance structural diversity .

Q. How is the structural characterization of this compound validated?

- Methodological Answer: Use 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For example:

- 1H NMR peaks at δ 5.32 (t, J = 9.3 Hz) and δ 2.58 (s, CH₃) confirm methoxy and dihydropyridinone moieties .

- IR absorption at 1596–1560 cm⁻¹ indicates conjugated C=C and C=N bonds .

- HRMS matches the molecular formula (C₉H₁₀N₂O₂, MW 178.19) .

Q. What preliminary pharmacological activities have been reported for this compound?

- Methodological Answer: The compound is a Raf kinase inhibitor with antineoplastic activity. It is a core structure in drugs like flezurafenib , which targets rapidly accelerated fibrosarcoma (Raf) kinases .

- In vitro assays show inhibition of cancer cell proliferation (e.g., MCF7 cells) via kinase domain binding .

Advanced Research Questions

Q. How can regioselectivity challenges in the Diels–Alder reaction be addressed during synthesis?

- Methodological Answer: Regioselectivity is controlled by:

- Electronic modulation of triazine substituents (e.g., electron-withdrawing groups at the 3-position) to favor cyclization at the 5-methoxy site .

- Steric effects from bulky alkynes to direct reaction pathways .

- Computational modeling (e.g., DFT) to predict transition-state stability and optimize substituent placement .

Q. What strategies resolve contradictions in yield data across different synthetic protocols?

- Methodological Answer: Discrepancies arise from variations in:

- Catalyst loading (e.g., 5 mol% Pd vs. 10 mol% CuI) .

- Solvent polarity (DME vs. THF) affecting reaction kinetics .

- Purification methods (e.g., column chromatography vs. recrystallization).

- Resolution : Standardize reaction monitoring (e.g., HPLC tracking) and replicate conditions from high-yield protocols (e.g., microwave-assisted synthesis) .

Q. How does the 5-methoxy group influence the compound’s bioactivity compared to other derivatives?

- Methodological Answer: The methoxy group enhances:

- Lipophilicity , improving membrane permeability (logP ~1.33) .

- Binding affinity to kinase ATP pockets via hydrogen bonding (e.g., with Raf kinase residues) .

- Metabolic stability by reducing oxidative degradation .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Molecular docking (AutoDock, Schrödinger) to map interactions with Raf kinase (PDB: 3C4C) .

- QSAR models using descriptors like Hammett constants (σ) for substituent effects .

- MD simulations (AMBER, GROMACS) to assess conformational stability in aqueous environments .

Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the role of microwave irradiation in reducing side reactions via time-resolved spectroscopy .

- Toxicity Profiling : Assess off-target effects using kinase selectivity panels (e.g., Eurofins KinaseProfiler) .

- Synthetic Scalability : Evaluate flow chemistry for large-scale production while retaining regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.